molecular formula C4H7F3O3S B056943 Isopropyl trifluoromethanesulfonate CAS No. 41029-44-1

Isopropyl trifluoromethanesulfonate

Cat. No.: B056943
CAS No.: 41029-44-1
M. Wt: 192.16 g/mol
InChI Key: NDJBHBQUEAGIOB-UHFFFAOYSA-N
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Description

Isopropyl triflate, also known as isopropyl trifluoromethanesulfonate, is an organic compound with the chemical formula C₄H₇F₃O₃S. It is a colorless liquid that is highly reactive and used primarily in organic synthesis. The compound is known for its ability to act as a potent alkylating agent, introducing an isopropyl group to various nucleophiles.

Mechanism of Action

Target of Action

Isopropyl triflate, also known as isopropyl trifluoromethanesulfonate , is a chemical compound used in various organic reactions. It is primarily used as a reagent in the synthesis of various organic compounds . The primary targets of isopropyl triflate are the organic compounds that it helps synthesize.

Mode of Action

Isopropyl triflate acts as a leaving group in organic reactions . It is highly reactive due to the triflate anion, which is a superb leaving group . This allows it to participate in nucleophilic substitution reactions, Suzuki reactions, and Heck reactions .

Biochemical Pathways

The exact biochemical pathways affected by isopropyl triflate are dependent on the specific organic reactions it is used in. For instance, in the synthesis of antidepressant molecules, isopropyl triflate may be involved in metal-catalyzed reactions . .

Result of Action

The result of isopropyl triflate’s action is the successful synthesis of various organic compounds. For example, it has been used in the synthesis of antidepressant molecules . The specific molecular and cellular effects of isopropyl triflate’s action would depend on the particular organic compounds it helps synthesize.

Action Environment

The action of isopropyl triflate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect its reactivity and stability . It is also worth noting that isopropyl triflate is sensitive to nucleophilic reagents, such as water . Therefore, it should be stored and handled under appropriate conditions to maintain its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl triflate is typically synthesized through the reaction of isopropyl alcohol with trifluoromethanesulfonic acid. The reaction is carried out under acidic conditions, often using acid catalysts such as acid resins or acidic ionic liquids . The general reaction can be represented as:

C3H7OH+CF3SO3HC3H7OSO2CF3+H2O\text{C}_3\text{H}_7\text{OH} + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{C}_3\text{H}_7\text{OSO}_2\text{CF}_3 + \text{H}_2\text{O} C3​H7​OH+CF3​SO3​H→C3​H7​OSO2​CF3​+H2​O

Industrial Production Methods: In industrial settings, the production of isopropyl triflate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Isopropyl triflate undergoes various types of reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Alcohols, phenols, amines, and thiols are common nucleophiles that react with isopropyl triflate.

    Conditions: Reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound.

Major Products:

    Alkylation Products:

    Acylation Products: Formation of esters and amides from the reaction with nucleophiles.

Comparison with Similar Compounds

Isopropyl triflate stands out due to its unique combination of reactivity and stability, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

propan-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O3S/c1-3(2)10-11(8,9)4(5,6)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJBHBQUEAGIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes isopropyl triflate such a reactive alkylating agent?

A: Triflates, in general, are excellent leaving groups due to the electron-withdrawing nature of the trifluoromethanesulfonate group. This makes the carbon atom bonded to the triflate group highly susceptible to nucleophilic attack. Isopropyl triflate, specifically, exhibits high reactivity in substitution reactions with various nucleophiles, including alcohols [, ].

Q2: Can you give some examples of how isopropyl triflate has been used in synthesis?

A: Certainly! One study utilized isopropyl triflate to alkylate chiral oxazolidinone enolates as a key step in the enantioselective synthesis of propylisopropyl acetamide (PID), a potential antiepileptic drug []. Additionally, isopropyl triflate has been employed to alkylate the P=X (X=O, S) moiety in N-thiophosphorylated and N-phosphorylated iminophosphoranes, serving as model compounds for dendrimer synthesis [].

Q3: Are there any limitations or challenges associated with using isopropyl triflate?

A: While a powerful reagent, isopropyl triflate's high reactivity can sometimes be a double-edged sword. For example, when reacting with alcohols, the choice of base and solvent can significantly influence the reaction outcome. One study found that using sodium sulfate as a base led to the formation of a mixture of isomeric ethers when isopropyl triflate reacted with 2,2-dinitropropanol, while potassium carbonate provided cleaner reactions with primary alcohols [].

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